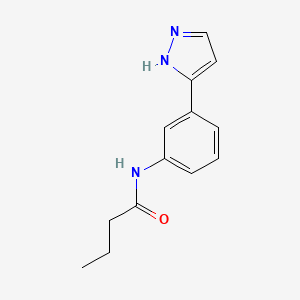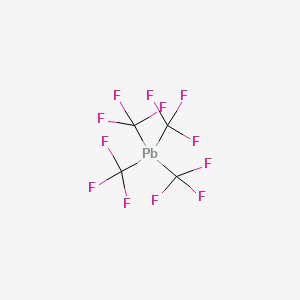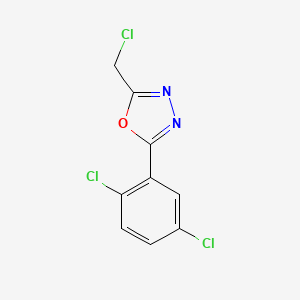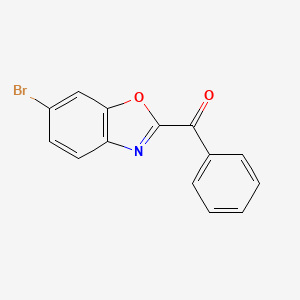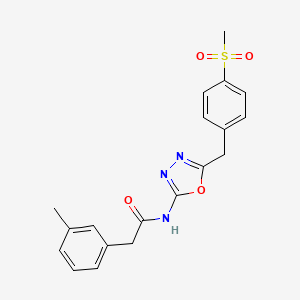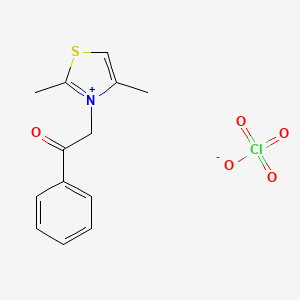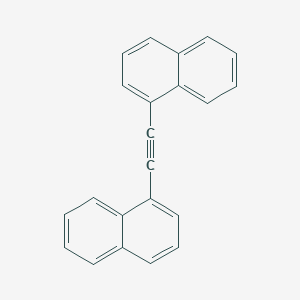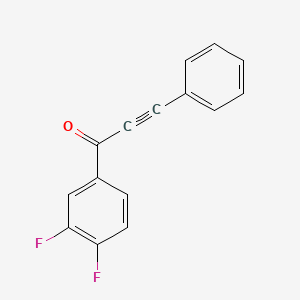
Methyl 3-isobutoxy-4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-isobutoxy-4-nitrobenzoate is an organic compound with the molecular formula C12H15NO5 It consists of a benzoate core substituted with a nitro group at the 4-position and an isobutoxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-isobutoxy-4-nitrobenzoate typically involves the nitration of methyl benzoate followed by the introduction of the isobutoxy group. One common method includes the following steps:
Nitration of Methyl Benzoate: Methyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to form methyl 3-nitrobenzoate.
Introduction of Isobutoxy Group: The nitro compound is then reacted with isobutyl alcohol in the presence of a suitable catalyst to introduce the isobutoxy group at the 3-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-isobutoxy-4-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Reduction: Methyl 3-isobutoxy-4-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-isobutoxy-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-isobutoxy-4-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the isobutoxy group can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways and molecular targets, making the compound of interest in medicinal chemistry .
Comparison with Similar Compounds
- Methyl 4-nitrobenzoate
- Methyl 3-nitrobenzoate
- Ethyl 4-nitrobenzoate
Comparison: Methyl 3-isobutoxy-4-nitrobenzoate is unique due to the presence of both the nitro and isobutoxy groups, which confer distinct chemical and physical properties. Compared to methyl 4-nitrobenzoate and methyl 3-nitrobenzoate, the isobutoxy group in this compound provides additional steric hindrance and hydrophobicity, potentially affecting its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C12H15NO5 |
|---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
methyl 3-(2-methylpropoxy)-4-nitrobenzoate |
InChI |
InChI=1S/C12H15NO5/c1-8(2)7-18-11-6-9(12(14)17-3)4-5-10(11)13(15)16/h4-6,8H,7H2,1-3H3 |
InChI Key |
DHKVUZCBQGOXHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


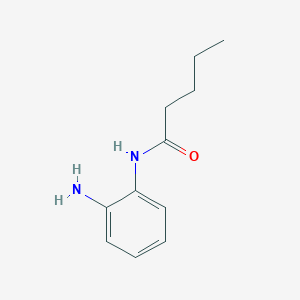
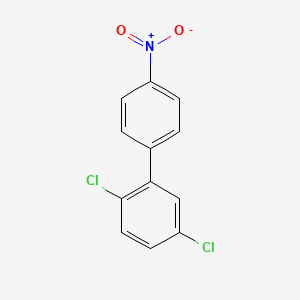
![3-{[5,6-dimethyl-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-1-ol](/img/structure/B14133824.png)
![1,1,2-Tribromo-3,3,8-triphenyl-1,3-dihydrocyclobuta[b]naphthalene](/img/structure/B14133827.png)
